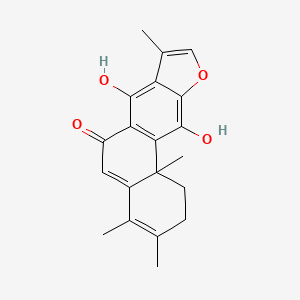

Antcin A

Overview

Description

Synthesis Analysis

The synthesis of Antcin A involves its extraction from A. cinnamomea. Researchers have established methods to analyze this compound, including extraction by 50% and 100% methanol. Ultra-high performance liquid chromatography coupled with diode-array detection and quadrupole time-of-flight mass spectrometry (UHPLC/DAD/qTOF-MS) is used to characterize 49 compounds, including 34 ergostanes and 10 lanostanes. The contents of 18 major triterpenoids (10 ergostanes and 8 lanostanes) are determined by UPLC/UV or supercritical fluid chromatography coupled with mass spectrometry (SFC/MS) within 16 minutes .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antcin A's Role in Inhibiting ACE2 and Potential SARS-CoV-2 Prophylactic

Antcin A, along with other antcins, has been found to significantly inhibit the activity of angiotensin-converting enzyme 2 (ACE2) in human epithelial cells. This action is particularly noteworthy given ACE2's role in SARS-CoV-2 host cell entry. The inhibition of ACE2 by antcin A suggests potential for its use as a prophylactic agent against SARS-CoV-2 (Kumar et al., 2021).

Broad Spectrum of Biological Activities

Antcin A is a part of a group of steroids in Antrodia spp., which have garnered attention due to their diverse biological activities. Studies have demonstrated antcin A's potential in anti-cancer, anti-inflammation, anti-oxidant, anti-diabetic, anti-aging, immunomodulation, hepatoprotection, and hypolipidemic activities. This extensive range of pharmacological activities underlines the versatility of antcin A as a compound of interest in scientific research (Kumar et al., 2020).

Effect on PPARα Activation

Antcin A has been identified as a new agonist for peroxisome proliferator-activated receptor α (PPARα). PPARα agonists are considered promising for treating dyslipidemia and metabolic disorders. The ability of antcin A to activate PPARα while potentially minimizing adverse effects makes it a promising candidate for managing metabolic disorders (Wang et al., 2018).

Protection Against Acute Liver Injury

Antcin A has shown efficacy in protecting against acute liver injury. This protection is mediated through the disruption of the interaction of c-Jun-N-terminal kinase with mitochondria, thereby interfering with the ROS-dependent self-sustaining activation of MAPK cascade. This hepatoprotective effect of antcin A opens avenues for its use in treating liver diseases (Huo et al., 2017).

Anti-Metastatic Potential in Breast Cancer Treatment

Antcin A modulates the epithelial-to-mesenchymal transition and inhibits the migratory and invasive potentials of human breast cancer cells. This is achieved via p53-mediated miR-200c activation, suggesting that antcin A could be a lead phyto-agent for the development of anti-metastatic drugs for breast cancer treatment (Kumar et al., 2019).

properties

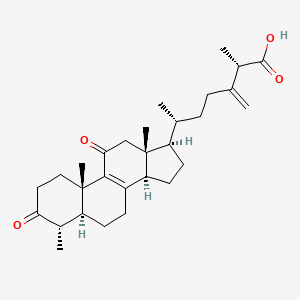

IUPAC Name |

(2S,6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O4/c1-16(18(3)27(32)33)7-8-17(2)21-11-12-23-20-9-10-22-19(4)24(30)13-14-28(22,5)26(20)25(31)15-29(21,23)6/h17-19,21-23H,1,7-15H2,2-6H3,(H,32,33)/t17-,18+,19+,21-,22+,23+,28+,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSUWKBKPMVEBO-QNMMDLTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)[C@H](C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659014 | |

| Record name | (4alpha,5alpha,25S)-4-Methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antcin A | |

CAS RN |

163597-24-8 | |

| Record name | (4alpha,5alpha,25S)-4-Methyl-3,11-dioxoergosta-8,24(28)-dien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

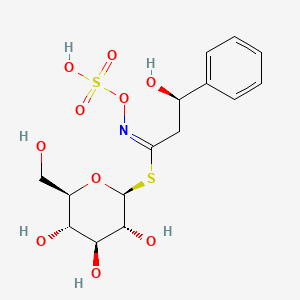

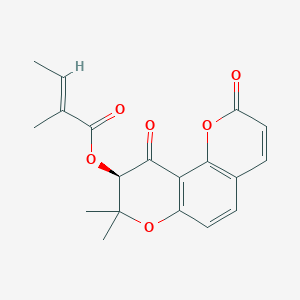

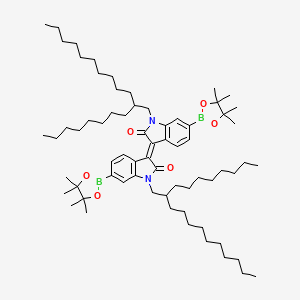

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028078.png)